

SRTCX1003: A Novel Modulator of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	SRTCX1003					
Cat. No.:	B12392044	Get Quote				

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of SRTCX1003 on the NF-kB signaling pathway. SRTCX1003 is an orally active, small-molecule activator of SIRT1 (Sirtuin 1), a NAD+-dependent protein deacetylase.[1][2] Emerging research has identified SRTCX1003 as a potent suppressor of inflammatory responses through its targeted action on a key inflammatory regulator, Nuclear Factor-kappa B (NF-kB).[3][4] This document details the molecular interactions, quantitative effects, and the experimental basis for these findings, offering valuable insights for researchers in inflammation, immunology, and drug discovery.

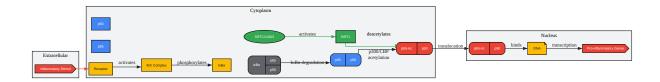
Core Mechanism of Action: SIRT1-Mediated Deacetylation of p65

Chronic inflammation is a key factor in the pathology of numerous age-related diseases, with the NF-κB signaling pathway being a central regulator of this process.[3][4] The activity of NF-κB is modulated by post-translational modifications, including acetylation. SIRT1 has been shown to suppress NF-κB signaling by deacetylating the p65 (RelA) subunit of NF-κB at lysine 310, thereby reducing the inflammatory responses mediated by this transcription factor.[3][4]

SRTCX1003, as a SIRT1 activator, enhances the deacetylation of the cellular p65 protein.[3][5] This action results in the suppression of TNFα-induced NF-κB transcriptional activation and a reduction in Lipopolysaccharide (LPS)-stimulated TNFα secretion in a SIRT1-dependent



manner.[3][5] The targeted deacetylation of p65 by activated SIRT1 interferes with the full transcriptional activity of the NF-κB complex without affecting its DNA binding or assembly with its inhibitor, IκBα.[3]



Click to download full resolution via product page

Caption: Mechanism of SRTCX1003 on the NF-kB Signaling Pathway.

Quantitative Data Summary

The inhibitory effects of **SRTCX1003** on the NF-kB pathway have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of SRTCX1003



Assay Type	Cell Line	Key Parameter	Value	Reference
Cellular p65 Acetylation Assay	U2OS	IC50	1.42 μΜ	[5]
NF-κB Luciferase Reporter Assay	-	IC50	0.95 μΜ	[6]
LPS-induced TNFα Secretion Assay	RAW	IC50	-	[7]

Table 2: In Vivo Efficacy of SRTCX1003 in a Mouse Model of LPS-Induced Inflammation

Animal Model	Treatment	Dosage	Effect	Reference
Male BALB/c mice	Oral administration 60 minutes prior to LPS	3, 10, 30, and 100 mg/kg	Dose-dependent reduction of LPS-stimulated TNFα and IL-12p40 production	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature on **SRTCX1003**.

Cellular p65 Acetylation Assay

This assay is designed to quantify the levels of acetylated p65 in a cellular context.

Objective: To determine the dose-dependent effect of **SRTCX1003** on p65 acetylation.

Methodology:

Cell Culture: U2OS cells are maintained in appropriate culture medium.



- Transduction: Cells are co-transduced with BacMam viruses expressing p300 HAT and an HA-tagged p65 NF-kB subunit to enable the detection of acetylated p65.[7]
- Compound Treatment: Transduced cells are treated with varying concentrations of **SRTCX1003** (e.g., 0-10 μ M) for 24 hours.[1]
- Lysis: Cells are lysed to release cellular proteins.
- Detection: The level of acetylated K310-p65 in the cell lysates is detected using an AlphaScreen format.[7] This technology utilizes donor and acceptor beads that, when in proximity, generate a luminescent signal.
- Data Analysis: The reduction in the AlphaScreen signal corresponds to the deacetylation of p65. IC50 values are calculated from the dose-response curve.

NF-kB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Objective: To assess the inhibitory effect of **SRTCX1003** on NF-kB-dependent gene expression.

Methodology:

- Cell Line: A suitable cell line is stably or transiently transfected with a luciferase reporter construct containing NF-kB binding sites in its promoter.
- Compound Treatment: Cells are pre-incubated with SRTCX1003 at various concentrations.
- Stimulation: NF-κB signaling is induced with an appropriate stimulus, such as TNFα.
- Lysis and Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activation. IC50 values are determined from the dose-response curve.

LPS-Induced TNFα Secretion Assay in RAW Cells







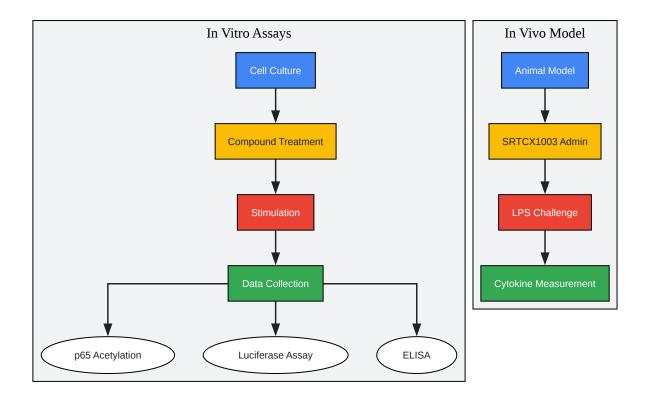
This assay evaluates the effect of **SRTCX1003** on the production of a key pro-inflammatory cytokine.

Objective: To measure the dose-dependent inhibition of LPS-induced TNF α secretion by **SRTCX1003**.

Methodology:

- Cell Culture: RAW 264.7 macrophage-like cells are cultured under standard conditions.
- Compound Treatment: Cells are treated with a range of **SRTCX1003** concentrations (e.g., 0- $100 \mu M$) for 2 hours.[1]
- Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response and TNFα secretion.
- Supernatant Collection: The cell culture supernatant is collected.
- TNFα Quantification: The concentration of TNFα in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: The dose-dependent reduction in TNFα secretion is determined, and IC50 values can be calculated.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating SRTCX1003.

Conclusion

SRTCX1003 represents a promising therapeutic candidate for inflammatory diseases by targeting the NF-kB signaling pathway through the activation of SIRT1. Its ability to enhance the deacetylation of p65 leads to the suppression of pro-inflammatory gene expression and cytokine production. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds. The continued investigation into SIRT1 activators like SRTCX1003 may pave the way for a new class of anti-inflammatory agents.[3]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SIRT1 activators suppress inflammatory responses through promotion of p65 deacetylation and inhibition of NF-κB activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65
 Deacetylation and Inhibition of NF-κB Activity PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRTCX1003 | SIRT1 activator | Probechem Biochemicals [probechem.com]
- 6. Item STACs suppress stimuli-induced NF-ΰB transcriptional activation and cytokine secretion. figshare Figshare [figshare.com]
- 7. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [SRTCX1003: A Novel Modulator of the NF-κB Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392044#srtcx1003-s-effect-on-nf-b-signaling-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com